molecular formula C₂₃H₂₉NO₇ B119744 Diphenhydramine N-glucuronide CAS No. 137908-78-2

Diphenhydramine N-glucuronide

Cat. No. B119744
M. Wt: 431.5 g/mol
InChI Key: OAIGZXXQYIJBLR-WJJPVSRMSA-N
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Description

Diphenhydramine N-glucuronide is a N-glycosyl compound . It is a metabolite of Diphenhydramine, a first-generation antihistamine .


Synthesis Analysis

The synthesis of Diphenhydramine N-glucuronide involves the glucuronidation process, which is a well-recognized phase II metabolic pathway for a variety of chemicals including drugs and endogenous substances . The H1-antagonist diphenhydramine can undergo direct glucuronidation at its tertiary amino group with formation of a quaternary ammonium glucuronide .


Molecular Structure Analysis

The molecular formula of Diphenhydramine N-glucuronide is C23H29NO7 . Its IUPAC name is (2S,3S,4S,5R,6R)-6-[2-benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate . The molecular weight is 431.5 g/mol .


Chemical Reactions Analysis

The glucuronidation of Diphenhydramine to form Diphenhydramine N-glucuronide is a reaction catalyzed by UDP-glucuronosyltransferases (UGTs) . This reaction involves the metabolism of the parent compound into hydrophilic and negatively charged glucuronides .

Scientific Research Applications

NMDA Receptor Interaction

Diphenhydramine is known to interact with NMDA receptors, contributing to its sedative effects. It inhibits NMDA-mediated membrane currents in a concentration-dependent manner, providing insights into its analgesic and potentially long-term potentiation (LTP) related effects like analgesia and amnesia (Föhr et al., 2015).

Pharmacokinetics and Metabolism

A study focusing on the pharmacokinetics of ketotifen and its major metabolite, ketotifen N-glucuronide, utilized diphenhydramine as an internal standard. This work highlighted the importance of understanding the pharmacokinetic profiles of drugs and their metabolites for accurate medication management (Chen et al., 2003).

Enzymatic Activity

The metabolism of diphenhydramine, primarily through N-demethylation, was investigated to understand its interactions with various cytochrome P450 isozymes. This study provides insights into the metabolic pathways that influence the efficacy and safety of diphenhydramine (Akutsu et al., 2007).

Bitterness-Suppressing Effect

Research on diphenhydramine's interaction with umami dipeptides and amino acids revealed its potential in suppressing the bitterness of medications. This study offers a novel approach to improving the palatability of bitter drugs (Okuno et al., 2020).

Environmental Impact

A study identified diphenhydramine in environmental sediments, emphasizing the need to understand the ecological implications of commonly used medications. This research provides a methodology for detecting drugs in environmental samples (Ferrer et al., 2004).

Conformational Analysis

Diphenhydramine's conformational preference, influenced by intramolecular interactions and the gauche effect, was analyzed to understand its bioactive form. This research contributes to the field of drug design and molecular pharmacology (Rezende et al., 2015).

Toxicity and Effects in Aquatic Life

The bioconcentration, metabolism, and effects of diphenhydramine on aquatic life were studied, highlighting its impact on non-target species in aquatic environments. This research is crucial for assessing the ecological risks of pharmaceutical compounds (Xie et al., 2016).

Future Directions

The future directions of research on Diphenhydramine N-glucuronide could involve further investigation into its glucuronidation process, its interaction with efflux transporters, and its distribution into blood and various organs for elimination . Additionally, the recycling schemes of glucuronides that reach the intestinal lumen could be explored further, as they impact the apparent plasma half-life of parent compounds and prolong their gut and colon exposure .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[2-benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO7/c1-24(2,22-19(27)17(25)18(26)21(31-22)23(28)29)13-14-30-20(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-22,25-27H,13-14H2,1-2H3/t17-,18-,19+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIGZXXQYIJBLR-WJJPVSRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701128315
Record name Ethanaminium, 2-(diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-dimethyl-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenhydramine N-glucuronide

CAS RN

137908-78-2
Record name Ethanaminium, 2-(diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-dimethyl-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137908-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenhydramine N-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137908782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanaminium, 2-(diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-dimethyl-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
U Breyer-Pfaff, D Fischer, D Winne - Drug Metabolism and Disposition, 1997 - ASPET
… found to vary between 75% and 100% for added quantities of 3 and 4 nmol amitriptyline N-glucuronide and between 63% and 98% for 3 and 4 nmol diphenhydramine N-glucuronide. …
Number of citations: 38 dmd.aspetjournals.org
D Fischer, U Breyer-Pfaff - European journal of drug metabolism and …, 1997 - Springer
… Diphenhydramine N-glucuronide quantities in urine differed significantly among subjects and ranged between 2.7% and 14.8% of the dose within 8 h. Neither ascorbic acid nor …
Number of citations: 15 link.springer.com
D Fischer, U Breyer-Pfaff - Journal of pharmacy and …, 1995 - academic.oup.com
… When diphenhydramine N-glucuronide was analysed in urine samples of volunteers, solid-phase … As an example of the latter, diphenhydramine N-glucuronide (Fig. 1) has been chosen. …
Number of citations: 9 academic.oup.com
M Panitchpakdi, KC Weldon, AK Jarmusch, EC Gentry… - PloS one, 2022 - journals.plos.org
… In this study, we empirically determined that diphenhydramine N-glucuronide and diphenhydramine N-glucose are two metabolites that were not detected in skin samples. This …
Number of citations: 4 journals.plos.org
AG Baker, NJ Ellor, JL Jones - waters.com
… -1.2 Diphenhydramine N-Glucuronide … Diphenhydramine N-Glucuronide peak at 9.97 minutes MS/MS Spectrum and Elemental Composition report for Diphenhydramine N-Glucuronide …
Number of citations: 2 www.waters.com
I Kowalczyk, EM Hawes, G McKay - Journal of pharmaceutical and …, 2000 - Elsevier
Quaternary ammonium-linked glucuronide (N + -glucuronide) metabolites formed at aliphatic tertiary amine functional groups of xenobiotics have not been previously systematically …
Number of citations: 29 www.sciencedirect.com
H Luo, EM Hawes, G McKay, ED Korchinski… - Xenobiotica, 1995 - Taylor & Francis
1. Metabolic N + -glucuronidation of aliphatic tertiary amine antidepressant or antipsychotic drugs was investigated in man. In each case, urine was collected either from patients and/or …
Number of citations: 35 www.tandfonline.com
JP Berninger, B Du, KA Connors… - Environmental …, 2011 - Wiley Online Library
… An additional influx of DPH may come from the sewage treatment process where polar metabolites (eg, diphenhydramine N-glucuronide 11) are cleaved back to the parent compound, …
Number of citations: 162 setac.onlinelibrary.wiley.com
L Boulard, P Parrhysius, B Jacobs, G Dierkes… - … of Chromatography A, 2020 - Elsevier
… However, for our model compound, the diphenhydramine N-glucuronide, only a minor proportion was cleaved under these conditions (<1%). Alternatively, more reactive cleaving …
Number of citations: 20 www.sciencedirect.com
B Burchell - American Journal of pharmacogenomics, 2003 - Springer
… Diphenhydramine N-glucuronide excreted in urine from a single dose of the parent drug ranged between 2.7% and 14.8% of the dose within 8 hours.[34] Zidovudine glucuronide peak …
Number of citations: 135 link.springer.com

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